molecular formula C8H6O4 B044296 (2,3,5,6-2H4)Terephthalic acid CAS No. 60088-54-2

(2,3,5,6-2H4)Terephthalic acid

Cat. No. B044296
CAS RN: 60088-54-2
M. Wt: 170.15 g/mol
InChI Key: KKEYFWRCBNTPAC-RHQRLBAQSA-N
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Description

Terephthalic-2,3,5,6-d4 acid is a benzenepolycarboxylic acid with potential anti-hemorrhagic properties .


Synthesis Analysis

The synthesis of terephthalic acid involves various methods. One of the methods includes the oxidation of p-xylene . Another method involves the preparation of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste .


Molecular Structure Analysis

The molecular structure of terephthalic acid can be viewed using Java or Javascript .


Chemical Reactions Analysis

Terephthalic acid can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . The oxidation of p-xylene proceeds by a free radical process .


Physical And Chemical Properties Analysis

Terephthalic acid is a white crystalline solid under normal conditions, and it exhibits low solubility in water . It is considered a weak acid due to the presence of two carboxyl groups .

Scientific Research Applications

These applications highlight the versatility of Terephthalic-D4 acid in various scientific fields, from environmental remediation to materials science and beyond. Researchers continue to explore its potential in innovative ways, contributing to our understanding of this compound’s properties and applications. 🌟

Safety and Hazards

Terephthalic acid may form combustible dust concentrations in air. It can cause skin irritation, eye irritation, and respiratory irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,3,5,6-tetradeuterioterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEYFWRCBNTPAC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208831
Record name (2,3,5,6-2H4)Terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,5,6-2H4)Terephthalic acid

CAS RN

60088-54-2
Record name 1,4-Benzene-2,3,5,6-d4-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60088-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,5,6-2H4)Terephthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060088542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3,5,6-2H4)Terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3,5,6-2H4)terephthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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